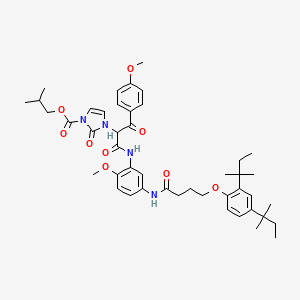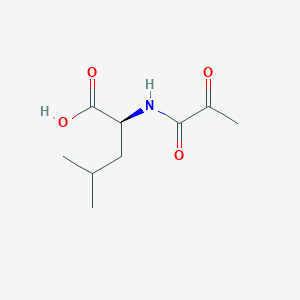
Zinc sulfide (ZnS), copper chloride-doped
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc sulfide, copper chloride-doped, is a compound that combines zinc sulfide with copper chloride. Zinc sulfide is a well-known semiconductor with a wide band gap, making it suitable for various optoelectronic applications. Doping zinc sulfide with copper chloride introduces unique properties, such as enhanced luminescence and altered electrical characteristics, which are valuable in scientific research and industrial applications .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method involves mixing zinc sulfide powder with copper chloride and heating the mixture at high temperatures.
Ultrasonic Spray Method: Another method involves depositing zinc sulfide and copper chloride onto a substrate using ultrasonic spray.
Industrial Production Methods:
Thermal Doping: In industrial settings, thermal doping is often used. This involves heating zinc sulfide in the presence of copper chloride in a controlled environment.
Types of Reactions:
Substitution Reaction: Copper ions replace zinc ions in the zinc sulfide lattice, forming copper-doped zinc sulfide.
Oxidation and Reduction: The compound can undergo redox reactions, where copper ions can change their oxidation state, affecting the electrical properties of the material.
Common Reagents and Conditions:
Reagents: Zinc sulfide, copper chloride, and sometimes indium as a co-dopant.
Conditions: High temperatures, controlled atmosphere, and specific order of reagent addition.
Major Products:
Copper-Doped Zinc Sulfide: The primary product with enhanced luminescence and electrical properties.
Copper Sulfide and Zinc Chloride: By-products formed during the reaction.
Optoelectronics:
Light-Emitting Diodes (LEDs): Copper-doped zinc sulfide is used in LEDs due to its tunable luminescence properties.
Solar Cells: The compound is used as an absorber layer in thin-film solar cells, enhancing light absorption and charge separation.
Sensors:
Catalysis:
Photocatalysis: The compound is used in photocatalytic applications for hydrogen generation under solar light.
Biomedical Applications:
Mecanismo De Acción
The mechanism by which copper-doped zinc sulfide exerts its effects involves the introduction of copper ions into the zinc sulfide lattice. This doping alters the electronic structure, creating new energy levels within the band gap. These new levels enhance the material’s luminescence and electrical properties. The presence of copper ions also facilitates redox reactions, which can be harnessed in various applications .
Comparación Con Compuestos Similares
Manganese-Doped Zinc Sulfide: Similar to copper-doped zinc sulfide, manganese-doped zinc sulfide exhibits enhanced luminescence but with different emission spectra.
Silver-Doped Zinc Sulfide: This compound also shows improved luminescence and electrical properties but has different applications due to the unique properties of silver.
Uniqueness:
Propiedades
Número CAS |
68611-70-1 |
|---|---|
Peso molecular |
0 |
Sinónimos |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




